

what is the dual function of YXG-158

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Compound of Interest

Compound Name: YXG-158

Cat. No.: B10856618

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An in-depth analysis of the current research reveals no specific compound or molecule designated as "YXG-158." It is highly probable that this is a typographical error and the intended subject is GPR158 (G-protein-coupled receptor 158), an orphan receptor with established dual functions in oncology and neuroscience. This guide synthesizes the available technical information on GPR158, focusing on its roles, signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Functions of GPR158

GPR158 is an orphan G-protein coupled receptor identified in 2005 that has since been implicated in two primary areas of pathophysiology: cancer progression and affective (mood) disorders.[1][2] Its expression is particularly high in the brain, which is linked to its roles in both nervous system-related tumors and psychiatric conditions.[2]

- **Oncological Significance:** GPR158 expression levels have been shown to correlate with the prognosis of various cancers.[1] In some cancers, high expression is linked to a favorable prognosis, while in others, it indicates a poor outlook.[1] For instance, in gliomas, GPR158 expression is highest in oligodendrogliomas and lower in more malignant forms like IDH wild-type glioblastoma, suggesting a complex, context-dependent role in tumor biology.[2]
- **Neurological and Psychiatric Roles:** In the central nervous system (CNS), GPR158 is widely expressed in the prefrontal cortex, hippocampus, and striatum.[2] It is critically involved in the formation and function of synapses.[2] Dysregulation of GPR158 has been linked to the etiology of affective disorders, including depression, memory loss, and cognitive diseases.[2]

Quantitative Data Summary

The following table summarizes the reported observations regarding GPR158 expression and its prognostic implications in different cancer types.

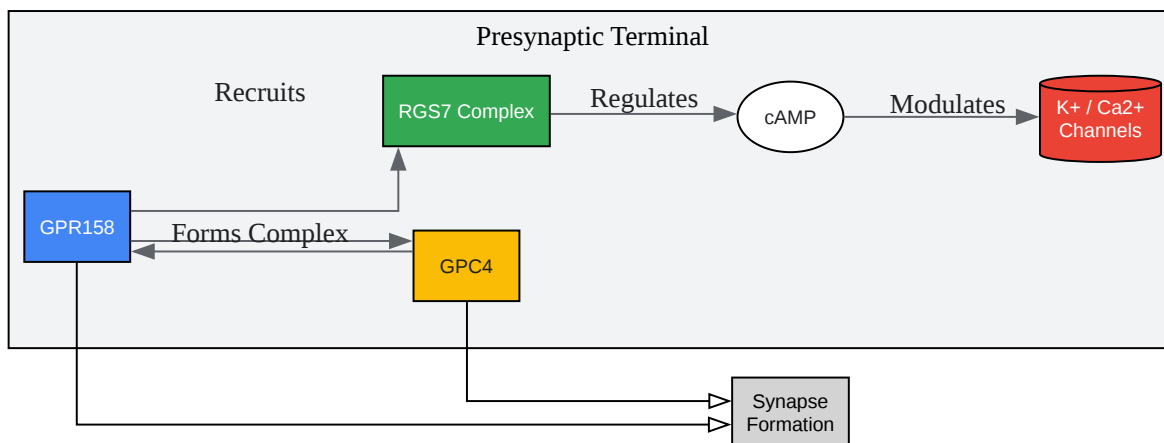
Cancer Type	GPR158 Expression Level	Associated Prognosis	Data Source
Glioma (general)	Varies by subtype	Context-dependent	The Cancer Genome Atlas (TCGA)
Oligodendroglioma	Highest	Favorable	Immunohistochemistry (IHC)
IDH mutant astrocytoma	Lower	Intermediate	Immunohistochemistry (IHC)
IDH wild-type glioblastoma	Lowest	Poor	Immunohistochemistry (IHC)
Brain Tumor Stem Cells	High	Poor	Not Specified

Signaling Pathways and Mechanisms of Action

GPR158 exerts its dual functions through several distinct signaling pathways. It can influence synaptic organization, modulate ion channel activity, and mediate intracellular signaling cascades.

Synaptic Organization and Ion Permeability

In the CNS, GPR158 plays a structural role in synapse formation by interacting with other presynaptic proteins. It also regulates the concentration of cyclic AMP (cAMP), which in turn modulates the activity of potassium (K^+) and calcium (Ca^{2+}) ion channels, critical for neuronal excitability.[\[1\]](#)

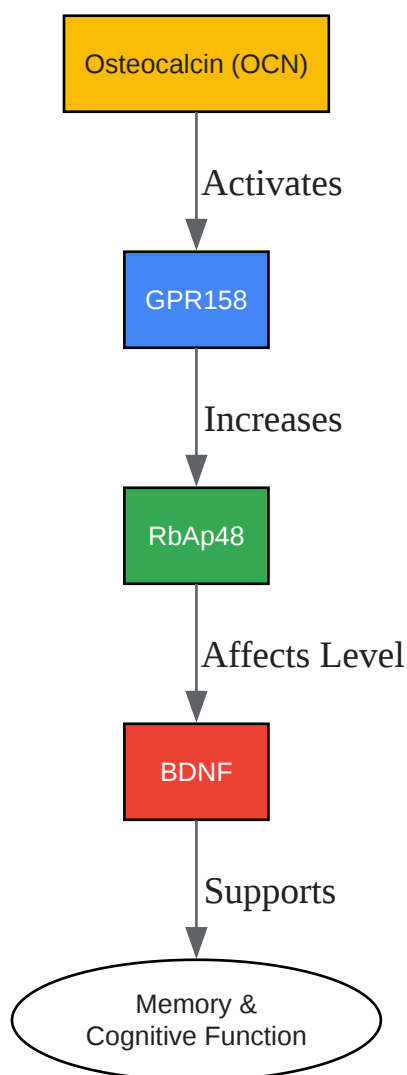


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GPR158's role in synaptic organization and ion channel modulation.

Neurotrophic Factor Regulation

GPR158 signaling can affect the levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.[2] This pathway is mediated by the protein RbAp48. Osteocalcin (OCN) is a proposed activator of GPR158 in this context.[1] This pathway is particularly relevant to GPR158's role in memory and cognitive function.[2]

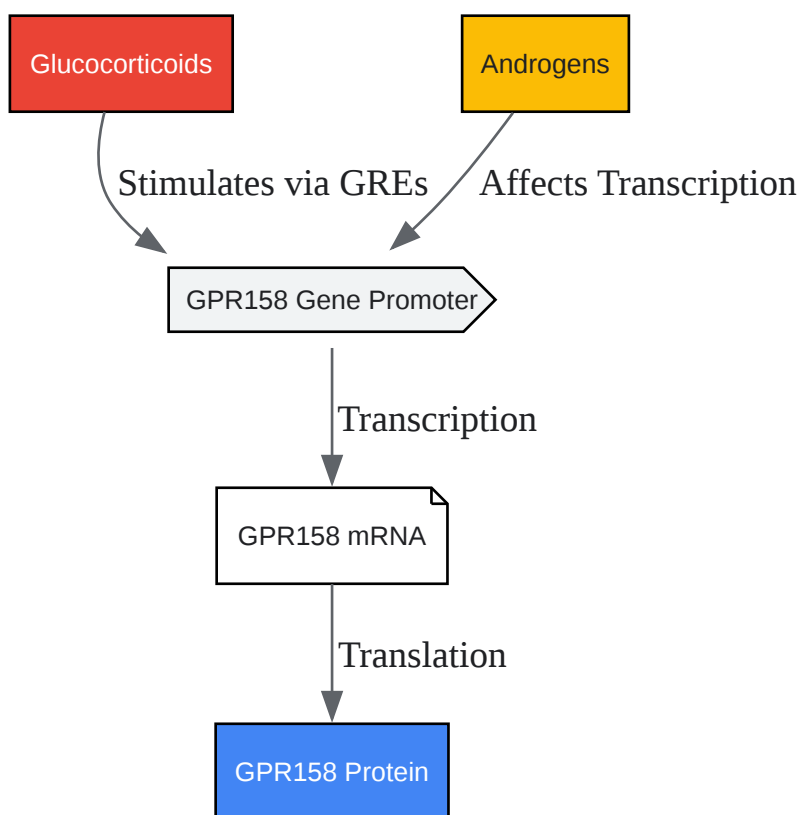


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GPR158-mediated regulation of the RbAp48/BDNF pathway.

Transcriptional Regulation

The expression of GPR158 itself is subject to regulation by various hormones, which provides another layer of control over its function. Glucocorticoids and androgens have been shown to affect GPR158 expression at the transcription level, which may explain its implication in stress-induced depression.[2]



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Hormonal regulation of GPR158 gene expression.

Experimental Protocols and Methodologies

The characterization of GPR158's functions has relied on a range of molecular and cellular biology techniques. While specific, detailed protocols are proprietary to the conducting research labs, the methodologies employed are standard in the field.

Immunohistochemistry (IHC)

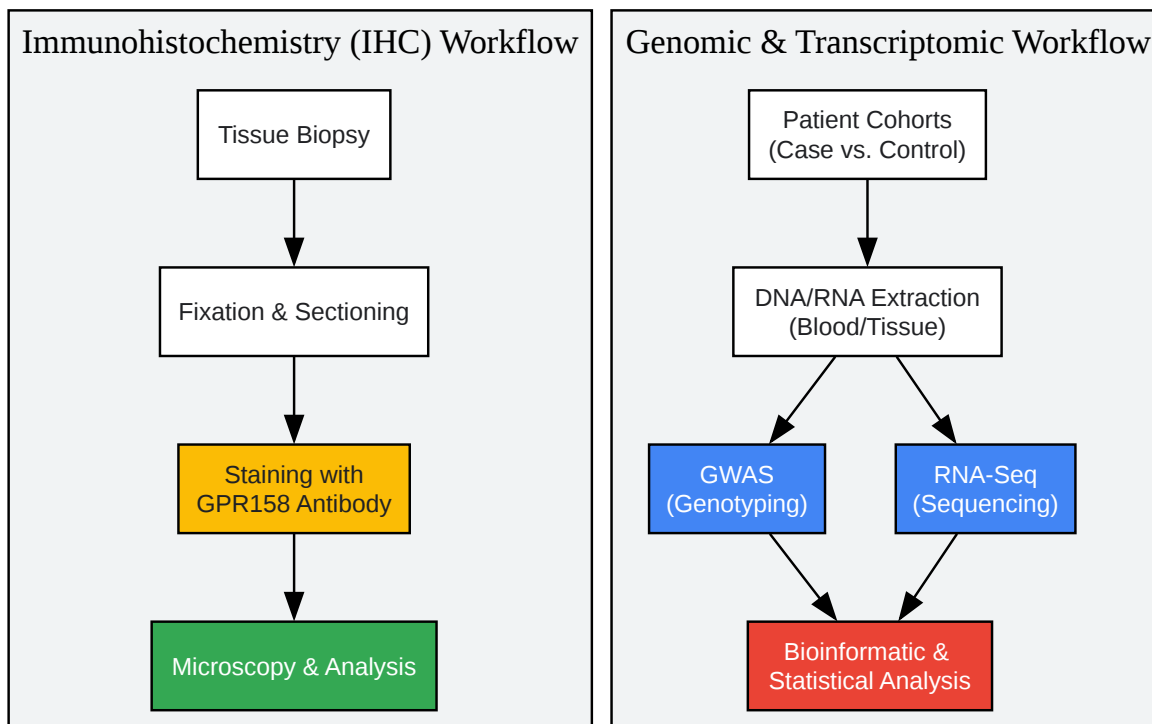
- Objective: To determine the expression level and localization of GPR158 protein in tissue samples (e.g., tumor biopsies).
- Methodology:
 - Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

- **Antigen Retrieval:** Heat-induced epitope retrieval is performed to unmask the antigenic sites.
- **Blocking:** Non-specific binding sites are blocked using a serum-based blocking solution.
- **Primary Antibody Incubation:** Sections are incubated with a primary antibody specific to GPR158.
- **Secondary Antibody & Detection:** A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a visible signal.
- **Counterstaining & Imaging:** Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then imaged under a microscope. The intensity and distribution of the staining are quantified to determine expression levels.

Genome-Wide Associated Studies (GWAS) and Post-Mortem Transcriptional Analyses

- **Objective:** To identify correlations between GPR158 gene variants or expression levels and the incidence of affective disorders.[\[2\]](#)
- **Methodology:**
 - **GWAS:** DNA from large cohorts of individuals with and without the disorder of interest is genotyped. Statistical analyses are performed to identify single nucleotide polymorphisms (SNPs) in or near the GPR158 gene that are significantly associated with the disease.
 - **Transcriptional Analysis:** RNA is extracted from post-mortem brain tissue (e.g., prefrontal cortex) of individuals with affective disorders and control subjects. RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) is used to measure GPR158 mRNA levels. Differences in expression between the two groups are statistically evaluated.

The following workflow illustrates the general process of these research methodologies.



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General experimental workflows for studying GPR158.

Future Perspectives

GPR158's dual involvement in cancer and neurological disorders makes it a compelling target for therapeutic development.[2] Its role as a cell-surface receptor suggests it is a "druggable" target.[2] Future research will likely focus on identifying its endogenous ligand(s), further dissecting its downstream signaling pathways, and developing small molecules or biologics to modulate its activity for the treatment of gliomas, depression, and other related diseases.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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